molecular formula C19H24N2OS B11340683 2-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

2-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11340683
M. Wt: 328.5 g/mol
InChI Key: XSQJMFFMUJMBFE-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with a piperidine and thiophene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

2-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide exerts its effects involves its interaction with specific molecular targets. The piperidine and thiophene groups can interact with various receptors or enzymes, modulating their activity. The benzamide core may also play a role in binding to specific sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-piperidin-1-yl-ethyl)benzamide: Lacks the thiophene group, which may result in different biological activities.

    2-methyl-N-(2-thiophen-2-yl-ethyl)benzamide: Lacks the piperidine group, affecting its receptor binding properties.

    N-(2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide: Similar structure but with an acetamide core instead of benzamide.

Uniqueness

The presence of both piperidine and thiophene groups in 2-methyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide makes it unique, as it can interact with a broader range of molecular targets and exhibit diverse biological activities compared to its analogs.

Properties

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

IUPAC Name

2-methyl-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C19H24N2OS/c1-15-8-3-4-9-16(15)19(22)20-14-17(18-10-7-13-23-18)21-11-5-2-6-12-21/h3-4,7-10,13,17H,2,5-6,11-12,14H2,1H3,(H,20,22)

InChI Key

XSQJMFFMUJMBFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCCCC3

Origin of Product

United States

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